molecular formula C14H17N2NaO4S B15186569 sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 82863-04-5

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B15186569
CAS No.: 82863-04-5
M. Wt: 332.35 g/mol
InChI Key: LEZVJIGFGLAPOV-FXRZFVDSSA-M
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Description

This sodium salt belongs to the β-lactam antibiotic class, specifically within the bicyclic carbapenem/cephalosporin-like framework. Its core structure comprises a 1-azabicyclo[3.2.0]hept-2-ene ring system with a 7-oxo group and a 6-propan-2-yl substituent, conferring steric bulk. The 3-position features a sulfanyl group linked to an (E)-2-acetamidoethenyl moiety, which may enhance stability against β-lactamases or modulate target binding.

Properties

CAS No.

82863-04-5

Molecular Formula

C14H17N2NaO4S

Molecular Weight

332.35 g/mol

IUPAC Name

sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C14H18N2O4S.Na/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18;/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b5-4+;

InChI Key

LEZVJIGFGLAPOV-FXRZFVDSSA-M

Isomeric SMILES

CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])S/C=C/NC(=O)C.[Na+]

Canonical SMILES

CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])SC=CNC(=O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the acetamido group, and incorporation of the sulfur atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

β-Lactam Ring Reactivity

The bicyclic β-lactam ring is susceptible to hydrolysis and enzymatic cleavage:

  • Hydrolysis : The β-lactam undergoes acid- or base-catalyzed hydrolysis, forming an inactive open-chain carboxylic acid derivative. This reaction is accelerated in aqueous solutions at extreme pH .

  • Enzymatic inactivation : Serine β-lactamases cleave the β-lactam ring, but the presence of the bulky 3-[(E)-2-acetamidoethenyl]sulfanyl group may confer resistance to some enzymes .

Stability Under Physiological Conditions

The compound’s stability is influenced by substituents:

  • Sulfanyl group : The (E)-configured acetamidoethenyl substituent enhances steric protection of the β-lactam ring, delaying hydrolysis .

  • Sodium carboxylate : Improves aqueous solubility but may increase susceptibility to metal-ion-catalyzed degradation .

Factor Impact on Stability Evidence
Steric bulk at C3Reduces enzymatic hydrolysisStructural analogs show extended half-lives
Sodium counterionEnhances solubility but risks dimerizationObserved in carbapenem derivatives

Reactivity with Biological Targets

As a β-lactam antibiotic analog, the compound likely inhibits bacterial cell wall synthesis:

  • Penicillin-binding protein (PBP) binding : The β-lactam ring acylates active-site serine residues in PBPs, disrupting peptidoglycan crosslinking .

  • Structure-activity relationship (SAR) : The propan-2-yl group at position 6 and sulfanyl substituent at position 3 modulate binding affinity and spectrum of activity .

Degradation Pathways

Major degradation routes include:

  • Oxidative degradation : The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under oxidative conditions .

  • Thermal decomposition : At elevated temperatures, decarboxylation and β-lactam ring fragmentation occur .

Degradation Pathway Products Conditions
OxidationSulfoxide/sulfone derivativesH<sub>2</sub>O<sub>2</sub>, room temperature
HydrolysisOpen-chain carboxylic acidpH < 3 or > 10

Comparative Reactivity with Analogues

Compared to ertapenem (a carbapenem antibiotic), this compound’s vinyl sulfanyl group introduces distinct electronic and steric effects:

  • Electron-withdrawing effects : The acetamidoethenyl group may stabilize the β-lactam ring against nucleophilic attack .

  • Steric hindrance : Bulkier than ertapenem’s pyrrolidine-thio group, potentially reducing renal clearance .

Scientific Research Applications

Sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the bicyclic β-lactam core but differ in substituents, impacting pharmacological properties:

Compound Name (CAS No.) Molecular Formula Key Substituents Biological Implications (Inferred) Reference
Target Compound C₁₆H₁₈N₂NaO₅S₂⁺ 6-propan-2-yl; 3-[(E)-2-acetamidoethenyl]sulfanyl Potential enhanced stability and Gram-negative activity
Azlocillin sodium (37091-65-9) C₂₀H₂₂N₅NaO₆S 3,3-dimethyl; phenylacetyl-amide with imidazolidinone Broad-spectrum, β-lactamase-sensitive
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (58-71-9) C₁₆H₁₅N₂NaO₆S₂ 3-acetoxymethyl; thiophen-2-yl acetamido Enhanced lipophilicity and tissue penetration
Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (1807901-41-2) C₁₄H₁₅N₂NaO₄S₂ 3,3-dimethyl; thiophen-3-yl acetamido Altered target affinity due to thiophene position
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (21593-23-7) C₁₇H₁₇N₃O₆S₂ Pyridin-4-ylthio acetamido Possible improved β-lactamase resistance
Sodium (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((5-(carboxylatomethyl)-4-methylthiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (41136-22-5) C₂₂H₂₀N₇NaO₈S₄ Methoxyimino aminothiazol; thiazolylthio methyl Extended-spectrum, β-lactamase-stable

Critical Substituent Analysis

  • 3-[(E)-2-Acetamidoethenyl]sulfanyl: The conjugated double bond in the sulfanyl side chain may reduce steric hindrance, facilitating binding to penicillin-binding proteins (PBPs). This contrasts with bulkier groups like thiophene (CAS 58-71-9) or pyridinylthio (CAS 21593-23-7), which may hinder access to certain PBPs .
  • Thiophene vs.

Pharmacological and Stability Considerations

  • β-Lactamase Resistance: The target compound’s (E)-configured sulfanyl group may confer partial resistance to hydrolysis, similar to methoxyimino-substituted cephalosporins (CAS 41136-22-5) . However, it lacks the aminothiazole oxime moiety, which is critical for high β-lactamase stability in fourth-generation cephalosporins.
  • Spectrum of Activity: The propan-2-yl and acetamidoethenyl groups suggest activity against Gram-negative pathogens (e.g., E. coli, Klebsiella), akin to Azlocillin , but with reduced efficacy against Pseudomonas aeruginosa compared to thiophene/pyridine analogs .
  • Crystallinity and Solubility: Compounds like Azlocillin sodium meet pharmacopeial crystallinity standards (〈695〉), ensuring formulation stability . The target compound’s solubility profile remains uncharacterized but may align with sodium salts of similar molecular weight (~450–500 g/mol) .

Biological Activity

Sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, a complex organic compound, is classified as a beta-lactam antibiotic. Its unique structural features, including a sulfenyl group and an acetamidoethenyl substituent, contribute significantly to its biological activity and potential therapeutic applications.

The molecular formula of this compound is C14H20N2O4S, with a molecular weight of approximately 312.385 g/mol. The compound exhibits a bicyclic structure containing a lactam ring, which is crucial for its antibacterial properties.

The primary mechanism of action for sodium;3-[(E)-2-acetamidoethenyl]sulfanyl involves the inhibition of bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), which are essential for maintaining the integrity of the bacterial cell wall. The presence of the sulfenyl group enhances its reactivity towards nucleophiles, allowing for effective substitution reactions that further bolster its antibacterial efficacy.

Antibacterial Activity

Research indicates that sodium;3-[(E)-2-acetamidoethenyl]sulfanyl exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that compounds with similar structures can also exhibit antifungal and antiviral properties, expanding their potential therapeutic applications .

Comparative Efficacy Table

Compound NameMolecular FormulaMolecular WeightUnique Features
Sodium;3-[(E)-2-acetamidoethenyl]sulfanylC14H20N2O4S312.385 g/molSulfenyl modification enhancing activity
AmoxicillinC16H19N3O5S365.40 g/molContains a phenolic hydroxyl group
AmpicillinC16H19N3O4S349.40 g/molLacks acetamidoethenyl substituent
CloxacillinC16H17ClN3O5S388.84 g/molContains a chlorine substituent

Case Studies

  • Synergistic Effects with Other Antibiotics : Interaction studies have indicated that sodium;3-[(E)-2-acetamidoethenyl]sulfanyl can exhibit synergistic effects when combined with other antibiotics or adjuvants, enhancing its overall antibacterial efficacy against multidrug-resistant infections .
  • Clinical Applications : Due to its effectiveness against resistant bacterial strains, this compound is being explored for further development in treating infections that do not respond to conventional antibiotics. Its structural characteristics make it a candidate for drug design aimed at developing new antimicrobial agents.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of sodium;3-[(E)-2-acetamidoethenyl]sulfanyl:

  • Antibacterial Spectrum : The compound shows broad-spectrum activity against various strains of bacteria, particularly those resistant to traditional beta-lactam antibiotics.
  • Potential for Drug Development : Given its unique structure and mechanism of action, there is ongoing research into optimizing its synthesis and enhancing its pharmacokinetic properties to improve therapeutic outcomes .

Q & A

Q. Answer :

  • Mechanism : The β-lactam ring inhibits transpeptidase enzymes involved in peptidoglycan cross-linking. The 3-sulfanyl group enhances penetration through Gram-negative outer membranes .
  • Structure-activity relationships (SAR) :
    • 6-Propan-2-yl substitution : Bulky groups at C6 improve stability against efflux pumps .
    • (E)-2-acetamidoethenyl : The trans configuration optimizes hydrogen bonding with active-site residues of PBPs .
  • Modifications : Introducing halogenated side chains (e.g., bromine at C6) increases β-lactamase resistance but may reduce solubility .
    Reference:

Basic: What challenges arise during purification, and what strategies mitigate them?

Answer : Common issues and solutions:

  • Hydrolysis sensitivity : Use cold aqueous workup (pH 6–7) to prevent β-lactam ring opening .
  • Diastereomer separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
  • Low solubility : Co-solvents like tert-butanol improve crystallization yields .
    Reference:

Advanced: How can cycloaddition reactions be leveraged to synthesize novel derivatives with enhanced pharmacological profiles?

Answer : Strategic modifications include:

  • Diels-Alder reactions : Introducing electron-deficient dienophiles (e.g., maleimides) to generate fused tricyclic systems, improving target affinity .
  • 1,3-Dipolar cycloaddition : Azide-alkyne "click" chemistry to append functional groups (e.g., triazoles) for improved pharmacokinetics .
  • Post-functionalization : Quaternizing pyridine moieties with methyl fluorosulfonate to enhance water solubility .
    Reference:

Data Contradiction: How should researchers resolve discrepancies in reported biological activity across studies?

Answer : Discrepancies often arise from:

  • Assay variability : Standardize MIC testing using CLSI guidelines and isogenic bacterial strains .
  • Stereochemical impurities : Re-analyze batches via chiral HPLC and correlate purity with activity data .
  • Environmental factors : Control culture medium pH (7.2–7.4) and cation content (e.g., Mg²⁺) to minimize variability .
    Reference:

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